Benzophenone-4-iodoacetamide
Overview
Description
Benzophenone-4-iodoacetamide is a chemical compound that combines the structural features of benzophenone and iodoacetamide. Benzophenone is known for its photoreactive properties, while iodoacetamide is commonly used in biochemistry for its ability to alkylate thiol groups in proteins. The combination of these two moieties results in a compound with unique properties that make it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzophenone-4-iodoacetamide can be synthesized through a multi-step process. One common method involves the initial formation of benzophenone, which can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting benzophenone is then subjected to a halogenation reaction to introduce the iodine atom, forming 4-iodobenzophenone. Finally, the iodoacetamide group is introduced through a nucleophilic substitution reaction with acetamide .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Benzophenone-4-iodoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted benzophenone derivatives.
Photoreaction Products: Photoreactions can lead to the formation of cross-linked products or other photochemically modified compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzophenone-4-iodoacetamide involves its ability to form covalent bonds with biological molecules. Upon exposure to UV light, the benzophenone moiety undergoes photoexcitation, leading to the formation of a reactive triplet state. This reactive intermediate can then interact with nearby molecules, forming covalent bonds. The iodoacetamide group specifically targets thiol groups in proteins, resulting in the alkylation of these groups and the formation of stable covalent adducts .
Comparison with Similar Compounds
Iodoacetamide: Commonly used for alkylation of thiol groups but lacks the photoreactive properties of benzophenone.
4-Azidophenacyl Bromide: Another photoreactive compound used in photoaffinity labeling but with different photochemical properties compared to benzophenone-4-iodoacetamide.
Uniqueness: this compound is unique in its combination of photoreactive and thiol-reactive properties. This dual functionality allows it to be used in a wide range of applications, from studying protein interactions to developing advanced materials. Its ability to form covalent bonds upon UV irradiation makes it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
N-(4-benzoylphenyl)-2-iodoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO2/c16-10-14(18)17-13-8-6-12(7-9-13)15(19)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTZGFFHYPHJNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227628 | |
Record name | Benzophenone-4-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76809-63-7 | |
Record name | Benzophenone-4-iodoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076809637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone-4-iodoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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